molecular formula C10H18N4 B14683091 N~1~,N~2~-Bis(2-aminoethyl)benzene-1,2-diamine CAS No. 36799-08-3

N~1~,N~2~-Bis(2-aminoethyl)benzene-1,2-diamine

Katalognummer: B14683091
CAS-Nummer: 36799-08-3
Molekulargewicht: 194.28 g/mol
InChI-Schlüssel: DICRXYNNBSHKFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~2~-Bis(2-aminoethyl)benzene-1,2-diamine is a chemical compound with the molecular formula C10H18N4. It is a derivative of benzene and contains two aminoethyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Eigenschaften

CAS-Nummer

36799-08-3

Molekularformel

C10H18N4

Molekulargewicht

194.28 g/mol

IUPAC-Name

1-N,2-N-bis(2-aminoethyl)benzene-1,2-diamine

InChI

InChI=1S/C10H18N4/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4,13-14H,5-8,11-12H2

InChI-Schlüssel

DICRXYNNBSHKFT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NCCN)NCCN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis(2-aminoethyl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N1,N~2~-Bis(2-aminoethyl)benzene-1,2-diamine may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~,N~2~-Bis(2-aminoethyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

N~1~,N~2~-Bis(2-aminoethyl)benzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N1,N~2~-Bis(2-aminoethyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-Bis(2-aminoethyl)ethylenediamine
  • N,N’-Bis(2-aminoethyl)-1,3-propanediamine
  • Triethylenetetramine

Uniqueness

N~1~,N~2~-Bis(2-aminoethyl)benzene-1,2-diamine is unique due to its benzene ring structure, which imparts distinct chemical properties compared to other similar compounds. The presence of the benzene ring enhances its stability and reactivity, making it a valuable compound in various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.